ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate
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Overview
Description
Ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate is an organic compound that features a pyrazole ring substituted with a trimethylsilyl-ethynyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Trimethylsilyl-Ethynyl Group: This step involves the Sonogashira coupling reaction, where a terminal alkyne (trimethylsilylacetylene) is coupled with a halogenated pyrazole derivative in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl bromoacetate under basic conditions to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The trimethylsilyl-ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl-ethynyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and enzymes. The pyrazole ring can act as a pharmacophore, binding to active sites of enzymes and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethynyltrimethylsilane: A simpler compound with similar reactivity due to the presence of the trimethylsilyl-ethynyl group.
Trimethylsilylacetylene: Another related compound used in similar synthetic applications.
Uniqueness
Ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate is unique due to the combination of the pyrazole ring and the trimethylsilyl-ethynyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H20N2O2Si |
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Molecular Weight |
264.39 g/mol |
IUPAC Name |
ethyl 2-[3-(2-trimethylsilylethynyl)pyrazol-1-yl]propanoate |
InChI |
InChI=1S/C13H20N2O2Si/c1-6-17-13(16)11(2)15-9-7-12(14-15)8-10-18(3,4)5/h7,9,11H,6H2,1-5H3 |
InChI Key |
SKKNQFVVCZQCTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N1C=CC(=N1)C#C[Si](C)(C)C |
Origin of Product |
United States |
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